Imidafenacin (CAS 170105-16-5, KRP-197, ONO-8025) is a synthetic, orally active muscarinic receptor antagonist. It exhibits a high affinity for muscarinic acetylcholine (ACh) receptors, particularly the M3 and M1 subtypes. Imidafenacin is primarily investigated for its potential in urological research, specifically in the context of overactive bladder (OAB).
Imidafenacin is a pharmaceutical compound primarily used for the treatment of overactive bladder symptoms. Classified as a selective antagonist of the muscarinic acetylcholine receptors, it helps alleviate urinary urgency and frequency. The compound has been developed to provide therapeutic benefits while minimizing side effects commonly associated with anticholinergic medications.
Imidafenacin was first synthesized in the late 1990s and has since been the subject of various studies and clinical trials to evaluate its efficacy and safety profile. It is marketed under different brand names, including Uritos, particularly in Asian markets.
Imidafenacin belongs to the class of drugs known as antimuscarinics or anticholinergics. These agents work by blocking the action of acetylcholine on muscarinic receptors, which are involved in the regulation of bladder contraction.
The synthesis of imidafenacin can be achieved through several methods, primarily involving reactions between specific organic compounds. Key methods include:
The synthesis typically involves multiple steps including:
Imidafenacin has a complex molecular structure characterized by its unique arrangement of atoms which include:
The molecular formula for imidafenacin is , and its molecular weight is approximately 296.38 g/mol. The compound exhibits specific stereochemistry that contributes to its biological activity.
Imidafenacin undergoes several chemical reactions during its synthesis, primarily involving:
Imidafenacin functions by selectively blocking muscarinic receptors in the bladder, which inhibits involuntary contractions. This leads to an increase in bladder capacity and a reduction in urinary urgency.
Clinical studies have demonstrated that imidafenacin effectively reduces the frequency of urination episodes compared to other anticholinergic agents like tolterodine, establishing its efficacy in managing overactive bladder symptoms .
Imidafenacin is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3